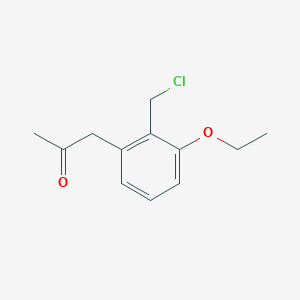
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid reagent. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrazole reacts with a boronic acid or boronate ester under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)amine
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)carboxylic acid
Uniqueness: Compared to similar compounds, (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of boron-containing pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C7H11BN2O2 |
|---|---|
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
(1-cyclopropyl-3-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
CUHHBNXDGLQSKK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1C)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)



![[S(R)]-N-((1S)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide](/img/structure/B14071726.png)




![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)



